
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridazinone moiety, and aromatic rings, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridazinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to interact with biological targets. It could be investigated for potential antimicrobial or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. The presence of the pyridazinone moiety suggests it might interact with specific biological pathways, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The pyridazinone moiety could interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the combination of its functional groups and the specific arrangement of its aromatic rings. This structure imparts distinct chemical and biological properties compared to other similar compounds, potentially leading to unique applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
特性
分子式 |
C19H19N3O5S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19N3O5S/c1-3-27-15-7-5-14(6-8-15)22-28(24,25)18-12-13(4-10-17(18)26-2)16-9-11-19(23)21-20-16/h4-12,22H,3H2,1-2H3,(H,21,23) |
InChIキー |
CHGBTYHGCAXOEA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one](/img/structure/B11275135.png)
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11275138.png)
![N-(4-Acetylphenyl)-2-{[2-(furan-2-YL)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide](/img/structure/B11275140.png)

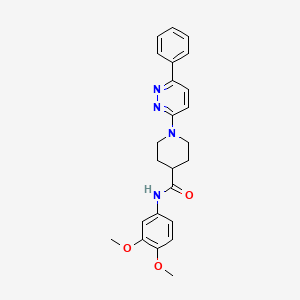
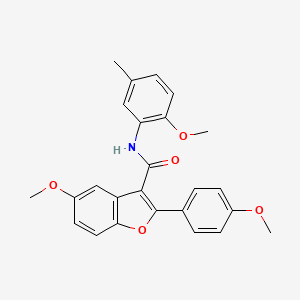
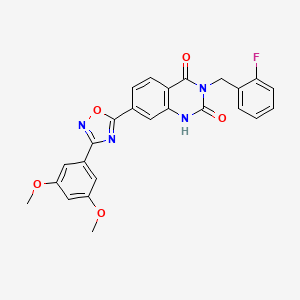
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
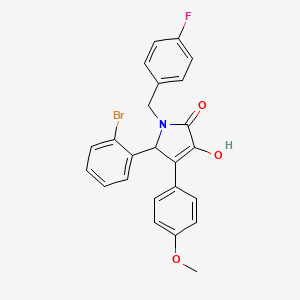
![3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide](/img/structure/B11275179.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B11275181.png)
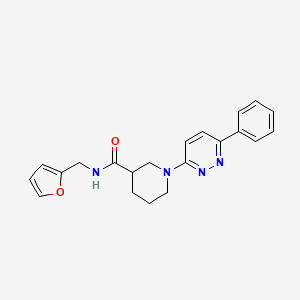
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275205.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275208.png)
